Superior MK2 Enzyme Affinity (Ki) Compared to p38 MAPK Inhibitors
PF-3644022 demonstrates a Ki of 3 nM for MK2, representing a >10-fold improvement in target affinity compared to the p38 inhibitor SB203580 (IC₅₀ = 50 nM for p38α) and comparable or superior affinity to the advanced p38 inhibitor BIRB 796 (IC₅₀ = 38 nM for p38α) [1]. This high-affinity binding is achieved through a freely reversible ATP-competitive mechanism, confirmed by kinetic analysis [1].
| Evidence Dimension | MK2 enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 3 nM |
| Comparator Or Baseline | SB203580: IC₅₀ = 50 nM (p38α); BIRB 796: IC₅₀ = 38 nM (p38α) |
| Quantified Difference | PF-3644022 Ki is >10-fold lower (more potent) than SB203580 IC₅₀; comparable to BIRB 796 p38α IC₅₀ |
| Conditions | Recombinant human MK2 enzyme, ATP-competitive assay |
Why This Matters
Higher target affinity enables lower compound concentrations to achieve equivalent pathway inhibition, potentially reducing off-target effects and improving the therapeutic window in preclinical models.
- [1] Mourey RJ, Burnette BL, Brissette WH, et al. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor α production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation. J Pharmacol Exp Ther. 2010;333(3):797-807. View Source
